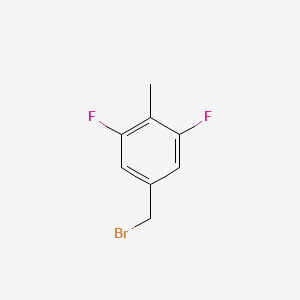

3,5-Difluoro-4-methylbenzyl bromide

描述

Significance of Fluorine in Chemical Design and Synthesis

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. google.comrdchemicals.com Fluorine is the most electronegative element, and its presence in a molecule can significantly alter electron distribution, acidity (pKa) of nearby functional groups, and molecular conformation. google.comnih.govjmu.edu Key attributes that make fluorine a desirable element in compound design include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can enhance the in vivo half-life of a drug molecule. rdchemicals.comscbt.com

Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to permeate biological membranes. scbt.com

Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as proteins, potentially increasing the binding affinity and potency of a drug candidate. rdchemicals.comjmu.edu

Conformational Control: Due to its steric and electronic properties, fluorine can be used to lock a molecule into a specific, biologically active conformation. nih.gov

These characteristics have led to a surge in the number of fluorinated compounds entering the market, with estimates suggesting that approximately 20% of all pharmaceuticals contain fluorine. scbt.com

Role of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, including benzyl bromides and chlorides, are highly valued reagents in organic synthesis due to their reactivity and versatility. sigmaaldrich.comchemicalbook.com The carbon-halogen bond in benzylic halides is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the benzene (B151609) ring can stabilize the transition state or the resulting carbocation intermediate. hymasynthesis.com

They serve as key precursors for the introduction of a benzyl group into a wide array of molecules and are fundamental in reactions such as:

Cross-Coupling Reactions: Forming new carbon-carbon bonds. sigmaaldrich.comnih.gov

Alkylation of Nucleophiles: Reacting with amines, alcohols, thiols, and carbanions.

Synthesis of Heterocycles: Acting as starting materials for complex molecular scaffolds. sigmaaldrich.com

Formation of Organometallic Reagents: Such as benzylic zinc halides, which are compatible with a wide range of functional groups. nih.gov

The generation of benzyl radicals from benzyl halides under photocatalytic conditions is another modern approach that highlights their utility as synthetic intermediates. nih.gov

Positioning of 3,5-Difluoro-4-methylbenzyl Bromide within Advanced Synthetic Research

While specific, high-profile research applications for this compound are not extensively documented in publicly available literature, its structure suggests a clear role as a specialized building block in medicinal chemistry and materials science. The substitution pattern—two fluorine atoms meta to the bromomethyl group and a methyl group para to it—creates a unique electronic and steric environment.

The synthesis of this compound would likely proceed from a corresponding toluene (B28343) derivative, 3,5-difluoro-4-methyltoluene. Standard radical bromination conditions, such as using N-bromosuccinimide (NBS) and a radical initiator, would convert the methyl group to a bromomethyl group. Alternatively, the corresponding 3,5-difluoro-4-methylbenzyl alcohol could be converted to the bromide using reagents like phosphorus tribromide. chemicalbook.com

Given its structure, this compound is an ideal candidate for use in the synthesis of:

Bioactive Molecules: Where the difluoro-methyl-benzyl moiety can be introduced to probe structure-activity relationships. The fluorine atoms can modulate the electronic properties and metabolic stability, while the methyl group provides a lipophilic contact point.

Liquid Crystals: Halogenated aromatic compounds are known to be valuable intermediates in the synthesis of liquid crystals. lookchem.com

Complex Molecular Architectures: Its utility as a reactive intermediate allows for its incorporation into larger, more complex structures through standard alkylation or coupling methodologies.

The table below summarizes the key properties of this compound, derived from computational data and comparison with similar structures.

| Property | Value |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 1-(Bromomethyl)-3,5-difluoro-4-methylbenzene |

| Appearance | Predicted to be a solid or liquid at room temperature |

Further research and application studies are necessary to fully elucidate the potential of this compound in advanced synthetic projects.

属性

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFRSMKTOICCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Methylbenzyl Bromide

Established Synthetic Pathways for Fluorinated Benzyl (B1604629) Bromides

Established methods for the synthesis of fluorinated benzyl bromides, which can be adapted for 3,5-Difluoro-4-methylbenzyl bromide, include radical bromination of toluene (B28343) precursors, photocatalytic reactions, and nucleophilic substitution reactions.

Radical Bromination Approaches (e.g., from toluene derivatives)

Radical bromination is a common method for the synthesis of benzyl bromides from the corresponding toluene derivatives. youtube.com This reaction typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, which can be light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). researchgate.net The reaction proceeds through a free radical chain mechanism involving initiation, propagation, and termination steps. youtube.com

The selectivity of radical bromination is a key consideration. Bromination is generally more selective than chlorination, favoring the substitution of the most stable benzylic hydrogen. youtube.com For a substrate like 3,5-difluoro-4-methyltoluene, the reaction would selectively occur at the methyl group attached to the aromatic ring. The use of solvents such as acetonitrile is often preferred to avoid hazardous chlorinated solvents like carbon tetrachloride. researchgate.net

Table 1: General Conditions for Radical Bromination of Toluene Derivatives

| Reagent | Initiator | Solvent | Temperature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Acetonitrile | Reflux |

Photoredox Catalysis in Benzylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for various organic transformations, including the synthesis of fluorinated benzyl bromides. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions. uliege.be

For the synthesis of fluorinated benzyl bromides, photoredox catalysis can be applied to the difunctionalization of styrenes. uliege.be This approach allows for the simultaneous introduction of a bromine atom and a fluorinated group across the double bond. A variety of transition metal complexes (e.g., iridium and ruthenium) and organic dyes can serve as photocatalysts. researchgate.net These reactions are often characterized by their operational simplicity, mild reaction conditions, and broad functional group tolerance.

Nucleophilic Substitution Routes for Bromination

Nucleophilic substitution is a fundamental and widely used method for the synthesis of alkyl halides, including benzyl bromides, from alcohols. organic-chemistry.org In the context of synthesizing this compound, the corresponding precursor, 3,5-Difluoro-4-methylbenzyl alcohol, can be converted to the target compound using a suitable brominating agent. fluorochem.co.ukthieme-connect.de

Common reagents for this transformation include hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid to facilitate the reaction. orgsyn.org Other systems, such as triphenylphosphine (B44618) and a bromine source (e.g., N-bromosuccinimide or tribromoisocyanuric acid), can also be employed under milder, neutral conditions. researchgate.net The reaction mechanism typically proceeds via an SN1 or SN2 pathway, depending on the substrate and reaction conditions. For benzylic alcohols, the reaction is often facile due to the stability of the intermediate benzyl carbocation. thieme-connect.de

A known procedure for the synthesis of the similar compound 3,5-difluorobenzyl bromide involves treating 3,5-difluorobenzyl alcohol with a mixture of 48% hydrobromic acid and sulfuric acid at room temperature.

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for chemical synthesis. These innovations are applicable to the preparation of this compound and other halogenated compounds.

Green Chemistry Approaches in Bromobenzyl Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of bromobenzyl synthesis, this involves the use of less hazardous reagents and solvents, improving atom economy, and enhancing energy efficiency.

One green approach is the in situ generation of bromine from safer and more easily handled precursors, such as sodium bromide and an oxidant like sodium perborate. This avoids the direct use of hazardous elemental bromine. google.com The use of electrochemical methods for bromination also represents a green alternative, as it can reduce the need for chemical reagents. Furthermore, replacing traditional hazardous solvents like carbon tetrachloride with more environmentally benign alternatives such as acetonitrile in radical bromination reactions is a key aspect of green synthesis. researchgate.net

Table 2: Principles of Green Chemistry in Bromobenzyl Synthesis

| Principle | Application |

|---|---|

| Waste Prevention | Utilizing high-yield reactions with minimal byproducts. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and generating substances with reduced toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Continuous Flow and Microreactor Technologies for Halogenation

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing for halogenation reactions. These technologies provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity.

The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is particularly beneficial for highly exothermic halogenation reactions. This precise temperature control can suppress the formation of unwanted byproducts. Additionally, the small reaction volumes inherent to flow systems enhance safety when working with hazardous reagents. Continuous flow setups can also be automated for high-throughput screening and optimization of reaction conditions. A continuous-flow protocol for the radical bromination of benzylic compounds using NBS and a compact fluorescent lamp has been developed, highlighting the practical application of this technology.

Strategic Incorporation of Fluorine and Methyl Groups during Synthesis

The arrangement of two fluorine atoms and a methyl group on the benzene (B151609) ring is not arbitrary and is achieved through carefully planned synthetic strategies. The fluorine atoms are typically incorporated early in the synthesis, often by using a starting material that already contains the 1,3-difluoro substitution pattern. This approach is generally preferred over the direct fluorination of a substituted benzene ring, which can be challenging and often results in a mixture of isomers.

The presence of two fluorine atoms strongly influences the regioselectivity of subsequent reactions. Fluorine is highly electronegative, and its presence increases the acidity of adjacent protons on the aromatic ring. This electronic effect can be exploited to introduce the methyl group in a specific position. For instance, in related difluorinated compounds, a common strategy involves a directed ortho-metalation, where a strong base deprotonates the carbon atom situated between the two fluorine atoms. The resulting organometallic intermediate can then react with a methylating agent, such as methyl iodide, to install the methyl group with high precision google.com. This method ensures the formation of the desired 3,5-difluoro-4-methyl aromatic core.

The strategic placement of these groups defines the chemical character of the final compound. The two electron-withdrawing fluorine atoms significantly modulate the electron density of the benzene ring, while the electron-donating methyl group provides a site for further functionalization, such as benzylic bromination.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound can be achieved through various derivatization routes, which primarily hinge on the synthesis of a key intermediate, 3,5-difluoro-4-methyltoluene . Once this precursor is obtained, the final step is a benzylic bromination.

A common pathway to difluorinated aromatic precursors involves the Sandmeyer reaction, starting from a corresponding aniline. For example, the synthesis of 1-bromo-3,5-difluorobenzene , a versatile precursor for many fluorinated aromatics, can be accomplished by the diazotization of 3,5-difluoroaniline followed by a reaction with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr) google.com.

While the exact synthesis of the 3,5-difluoro-4-methyltoluene intermediate can vary, the final conversion to this compound is typically achieved via a radical substitution reaction. This process specifically targets the benzylic C-H bonds of the methyl group.

Benzylic Bromination:

The most common and effective method for this transformation is the reaction of the toluene precursor with N-Bromosuccinimide (NBS). This reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or under UV irradiation. A non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is used to facilitate the reaction organic-chemistry.orgnih.gov. The NBS serves as a source of bromine radicals, which selectively abstract a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

The following table outlines a representative synthetic route for the final bromination step.

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | 3,5-Difluoro-4-methyltoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound | Radical Bromination organic-chemistry.orgnih.gov |

This final derivatization step is a well-established and efficient method for producing benzyl bromides from their corresponding toluene precursors organic-chemistry.orgguidechem.com.

Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Methylbenzyl Bromide

Mechanistic Investigations of Benzylic Bromide Reactivity

Benzylic halides, such as 3,5-Difluoro-4-methylbenzyl bromide, are a unique class of compounds that exhibit reactivity patterns influenced by the adjacent aromatic ring. ucalgary.ca The benzylic position is particularly reactive because intermediates like carbocations or radicals are stabilized through resonance with the benzene (B151609) pi system. libretexts.org This inherent stability allows benzylic halides to readily participate in nucleophilic substitution reactions, even with weak nucleophiles. ucalgary.ca

Benzyl (B1604629) halides can undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. brainly.comkhanacademy.org The preferred pathway is dependent on factors such as the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. khanacademy.orgmasterorganicchemistry.com

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. pearson.com For benzylic halides, the formation of the benzyl carbocation is the rate-determining step. quora.com This carbocation is significantly stabilized by resonance, where the positive charge is delocalized over the benzene ring. brainly.comquora.com Although this compound is a primary halide, which typically disfavors SN1 reactions, the resonance stabilization of the corresponding benzylic carbocation can make the SN1 pathway viable, particularly in the presence of a weak nucleophile and a polar protic solvent. ucalgary.castackexchange.com

The SN2 mechanism , in contrast, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. brainly.com This pathway is favored for primary halides due to reduced steric hindrance. ncert.nic.in For this compound, the primary nature of the benzylic carbon allows for direct backside attack by a strong nucleophile, characteristic of an SN2 reaction. brainly.comucalgary.ca The transition state of an SN2 reaction at a benzylic position is also stabilized by conjugation with the aromatic ring. youtube.com

The competition between SN1 and SN2 pathways for a given benzylic halide is therefore a nuanced balance. Strong nucleophiles and aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar, ionizing solvents promote the SN1 pathway. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for Benzylic Halides

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Carbocation Intermediate | Yes, stabilized by resonance | No |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by 2° and 3° benzylic halides | Favored by 1° benzylic halides |

While the primary reactivity of benzyl halides involves substitution at the benzylic carbon, the aromatic ring itself can participate in electrophilic aromatic substitution (EAS). In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For a molecule like this compound, the substituents on the ring dictate the position and rate of further electrophilic attack. The two fluorine atoms are deactivating, electron-withdrawing groups, while the methyl group is an activating, electron-donating group. The bromomethyl group is generally considered to be weakly deactivating. In EAS, the directing effects of these substituents would determine the regioselectivity of any subsequent substitution on the aromatic ring. However, under typical nucleophilic substitution conditions targeting the benzylic carbon, EAS is not the primary reaction pathway. Friedel-Crafts alkylation, where a benzyl halide itself acts as the electrophile to alkylate another aromatic ring, is a more relevant EAS consideration, though this is an intermolecular reaction.

Radical Pathways in Benzyl Halide Transformations

The benzylic position is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.org The homolytic cleavage of the carbon-bromine bond in this compound can be initiated by light or radical initiators. libretexts.orgpearson.com The stability of the benzylic radical intermediate lowers the activation energy for its formation. libretexts.org A common reagent used for benzylic bromination, which proceeds via a radical mechanism, is N-bromosuccinimide (NBS). libretexts.org This suggests that under appropriate conditions, this compound could participate in further radical-mediated transformations.

Influence of Fluorine and Methyl Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of this compound have a profound impact on its reactivity.

Fluorine Substituents: The two fluorine atoms at the 3 and 5 positions are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence both SN1 and SN2 pathways. In an SN1 mechanism, the electron-withdrawing nature of fluorine destabilizes the benzylic carbocation, which would slow down the rate of reaction compared to unsubstituted benzyl bromide. For an SN2 reaction, the introduction of fluorine near the reaction center has been shown to significantly decelerate the rate. researchgate.net This is attributed to the inductive effect making the carbon atom less susceptible to nucleophilic attack.

Methyl Substituent: The methyl group at the 4-position is an electron-donating group through both induction and hyperconjugation. In an SN1 reaction, the methyl group helps to stabilize the positive charge of the benzylic carbocation, thereby increasing the reaction rate compared to a non-methylated analogue. stackexchange.com In an SN2 reaction, the effect of a para-methyl group is less pronounced but can have a minor electronic influence on the transition state.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms of benzylic halides. Studies on similar systems have explored the stereochemical outcomes of nucleophilic substitutions, suggesting that even in reactions with significant SN1 character, a degree of stereochemical inversion can occur due to the influence of ion pairing. beilstein-journals.org For reactions involving benzyl fluoride (B91410), computational models have been used to analyze the role of hydrogen bonding in activating the C-F bond, proposing dissociative SN1-type mechanisms. beilstein-journals.org

For this compound, computational studies could be employed to:

Calculate the relative energies of the SN1 and SN2 transition states with various nucleophiles and solvents to predict the dominant pathway.

Model the structure and charge distribution of the benzylic carbocation to quantify the competing electronic effects of the fluorine and methyl substituents.

Investigate the energetics of radical formation and subsequent reactions.

Advanced DFT calculations on related systems have shown how fluorine's directing effects can compete with other substituents in directing metal-catalyzed cross-coupling reactions.

Table 2: Predicted Influence of Substituents on Reaction Intermediates

| Substituent | Position | Electronic Effect | Influence on Benzylic Carbocation (SN1) | Influence on Benzylic Radical |

|---|---|---|---|---|

| Fluorine | 3, 5 | -I (Inductive) | Destabilizing | Destabilizing |

| Methyl | 4 | +I (Inductive), Hyperconjugation | Stabilizing | Stabilizing |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block in Complex Molecule Synthesis

The distinct structural features of 3,5-Difluoro-4-methylbenzyl bromide make it an invaluable synthon for the assembly of complex organic molecules. The presence of fluorine atoms can significantly influence the physicochemical properties of the target molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets, making this building block particularly attractive in medicinal chemistry and drug discovery.

The benzylic bromide functionality serves as a reactive handle for introducing the 3,5-difluoro-4-methylphenyl motif into a wide array of molecular scaffolds. This is often achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group. For instance, in the synthesis of potential therapeutic agents, this moiety can be attached to heterocyclic cores or complex natural product-like structures to enhance their biological activity. While direct examples of its use in multi-step total synthesis are not extensively documented in readily available literature, the analogous reactivity of similar benzyl (B1604629) bromides suggests its utility in constructing intricate carbon skeletons. The fluorinated aromatic ring can also participate in various cross-coupling reactions, further expanding its utility in building molecular complexity.

Functionalization Strategies Leveraging the Bromine Moiety

The bromine atom in this compound is the primary site for a multitude of functionalization strategies, enabling the covalent linkage of this fluorinated fragment to other molecules. The most common of these are nucleophilic substitution reactions, where a wide range of nucleophiles, including alcohols, amines, and thiols, can displace the bromide to form ethers, amines, and thioethers, respectively.

Organometallic chemistry provides another powerful avenue for the functionalization of the bromine moiety. The formation of Grignard reagents or organozinc compounds from this compound allows for its use in reactions that form new carbon-carbon bonds. For example, the corresponding Grignard reagent, 3,5-Difluoro-4-methylbenzylmagnesium bromide, can react with various electrophiles such as aldehydes, ketones, and esters. Similarly, organozinc reagents can participate in Negishi-type cross-coupling reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a sophisticated method for its functionalization. The Sonogashira reaction allows for the coupling of terminal alkynes with the benzyl bromide, leading to the formation of diarylalkynes, which are important structural motifs in various functional materials and biologically active compounds. chemrxiv.orgsoton.ac.uk This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it a valuable tool for the late-stage functionalization of complex molecules with the 3,5-difluoro-4-methylbenzyl group.

Contributions to Fluorine-Containing Organic Frameworks

The development of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs), has garnered significant attention due to their potential applications in gas storage, separation, and catalysis. The incorporation of fluorine atoms into these frameworks can enhance their properties, including their chemical stability and affinity for certain guest molecules.

This compound serves as a precursor for the synthesis of functionalized organic linkers that are subsequently used to construct fluorine-containing MOFs and POCs. The benzyl bromide can be converted into a variety of multitopic linkers bearing coordinating groups like carboxylates or nitrogen-containing heterocycles. For example, the benzyl bromide can be transformed into a dicarboxylic acid linker through a series of reactions including cyanation, hydrolysis, and oxidation. This fluorinated linker can then be reacted with metal ions to form a stable, porous MOF. The fluorine atoms within the framework's pores can create specific interactions with guest molecules, leading to enhanced selectivity in gas separation applications.

Advanced Chemical Transformations and Cascade Reactions

While specific examples of cascade reactions initiated directly by this compound are not prevalent in the literature, its structural motifs are amenable to such transformations. For instance, the benzyl bromide could be used to initiate a cascade sequence involving an initial nucleophilic substitution followed by an intramolecular cyclization. The fluorine atoms can influence the regioselectivity and stereoselectivity of these cyclization events.

Furthermore, the derived organometallic reagents from this compound can participate in tandem reaction sequences. For example, a Grignard reagent could undergo a 1,4-addition to an α,β-unsaturated system, with the resulting enolate being trapped in an intramolecular aldol (B89426) or Claisen reaction.

The development of novel catalytic systems also opens up possibilities for advanced transformations. For example, palladium-catalyzed tandem reactions, such as a Heck-alkynylation sequence, could potentially utilize derivatives of this compound to rapidly assemble complex fluorinated polycyclic aromatic compounds. The unique electronic properties conferred by the fluorine atoms can play a crucial role in modulating the reactivity and selectivity of these advanced chemical transformations.

Computational and Theoretical Investigations of 3,5 Difluoro 4 Methylbenzyl Bromide and Analogs

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. acs.orgacs.org It is particularly effective in studying substituted benzyl (B1604629) systems. researchgate.netmissouri.edu DFT calculations have been successfully employed to investigate the reductive cleavage of para-substituted benzyl chlorides, revealing the formation of radical anions, even for those with donor substituents. acs.orgacs.org These studies highlight that DFT methods can offer significant advantages over other approaches, such as Møller-Plesset perturbation theory (MP2), in describing the potential energy surfaces of these radical anions. acs.orgacs.org

In the context of nucleophilic substitution reactions involving benzyl bromides, DFT computations have been used to calculate activation parameters and study reaction mechanisms. researchgate.net For instance, studies on the reactions of benzyl bromides with bromide ions and pyridine (B92270) have shown that the substituents on the benzene (B151609) ring significantly influence the reaction rates. researchgate.net Electron-withdrawing groups tend to accelerate reactions in the gas phase, while in solution, both electron-donating and electron-withdrawing groups can enhance reactivity, indicating a complex interplay between substituent effects and solvent interactions. researchgate.net The calculated transition state structures also vary with substituents, ranging from loose to tight trigonal-bipyramidal geometries. researchgate.net

Furthermore, DFT has been used to explore the synthesis of various compounds where benzyl bromide derivatives are reactants. For example, it has been applied to understand the gold-catalyzed benzylation of aryl boronic acids with benzyl bromides, suggesting an S\textsubscript{N}2-type reaction pathway. researchgate.net

Table 1: Selected Applications of DFT in the Study of Benzyl Halides and Analogs

| System Studied | Properties Investigated | Key Findings | References |

| para-Substituted Benzyl Chlorides | Reductive cleavage, Radical anion stability | DFT predicts the formation of stable radical anions, unlike MP2. Substituent effects on stability were quantified. | acs.orgacs.org |

| Benzyl Bromides + Nucleophiles | Reaction mechanisms, Activation parameters, Transition state structures | Substituent effects on reactivity are solvent-dependent. Transition state geometry varies with substituents. | researchgate.net |

| (Hetero)aryl Boronic Acids + (Hetero)benzyl Bromides | Reaction pathway | A possible intermolecular S\textsubscript{N}2-type reaction was proposed for the gold-catalyzed cross-coupling. | researchgate.net |

| Benzyl Radicals | Spin density distributions, Bond dissociation energies | DFT provides reliable spin density distributions compared to older methods. | missouri.edu |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, revealing electron-rich and electron-poor regions. researchgate.net This analysis is crucial for studying noncovalent interactions, such as those involving halogen atoms. dtic.milnih.gov

For halogenated benzenes, MESP analysis shows that the electrostatic potential above and below the aromatic ring is typically negative, though less so than in benzene itself. dtic.mil A significant feature of heavier halobenzenes (C₆H₅Cl, C₆H₅Br, C₆H₅I) is the positive potential at the outer end of the halogen atom, known as a "σ-hole," which suggests a propensity for interactions with nucleophiles at this site. dtic.milacs.org The introduction of different substituents can significantly alter the MESP pattern, which is critical for predicting noncovalent interactions. dtic.mil

In the context of complexes between heteronuclear halogens and benzene, MESP analysis indicates that the interaction is not purely electrostatic, as the halogen does not lie directly above the center of the benzene ring. nih.gov This deviation points to a combination of electrostatic and other types of interactions governing the geometry of such complexes. nih.gov MESP-based parameters have been shown to correlate well with the interaction energies in various noncovalent complexes, providing a quantitative measure of donor-acceptor interactions. acs.orgacs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

FMO analysis is widely used to understand various types of reactions, including cycloadditions and pericyclic reactions, as famously described by the Woodward-Hoffmann rules. wikipedia.org In the context of benzyl systems, FMO theory helps to rationalize reactivity patterns. For instance, in the self-reaction of benzyl radicals, the frontier orbitals (SOMO, LUMO, and HDOMO) are crucial in determining the reaction pathway, such as the formation of tetrahydroanthracene. researchgate.netnih.gov

Conformational Analysis and Rotational Potentials

The three-dimensional structure and conformational preferences of molecules are critical to their function and reactivity. For benzyl derivatives, a key conformational variable is the dihedral angle describing the orientation of the substituent relative to the phenyl ring.

Studies on benzyl fluorides have shown that the preferred conformation is often one that minimizes steric repulsion between the fluorine atom and the ortho-hydrogens of the ring. epa.gov For benzyl fluoride (B91410) itself, the minimum energy conformation has the C-C-F plane orthogonal to the phenyl ring. epa.gov However, for other benzyl derivatives like benzyl alcohol, the stable conformation is staggered, which has been attributed to weak attractive interactions or dipole-dipole coupling. epa.gov

For fluorinated compounds, the "gauche effect" can play a significant role in determining the most stable conformation. nih.gov In the case of 3,5-difluorobenzyl fluoride, the lowest energy conformation is influenced by these stereoelectronic effects. researchgate.net The rotational potentials, or the energy barriers to rotation around single bonds, are often comparable to thermal energies, meaning that multiple conformations can be populated at room temperature. researchgate.net Computational methods, such as geometry-optimized molecular orbital calculations, are essential for determining the relative energies of different conformers and the heights of the rotational barriers. researchgate.net

Table 2: Conformational Preferences of Benzyl Derivatives

| Compound | Preferred Conformation (Dihedral Angle) | Influencing Factors | References |

| Benzyl Fluoride | Orthogonal | Minimization of steric repulsion | epa.gov |

| Benzyl Alcohol | Staggered (~60°) | Weak attractive interactions, Dipole-dipole coupling | epa.gov |

| 3,5-Difluorobenzyl Fluoride | Lowest energy conformation determined by stereoelectronic effects | Gauche effect | researchgate.net |

| Fluorinated Pyrrolidines | Cγ-exo conformation | Gauche effect | nih.gov |

| 1,3-Difluorinated Alkanes | Strongly influenced by the 1,3-difluoropropylene motif and solvent polarity | Stereoelectronic effects, Solvent polarity | acs.org |

This table is interactive. Click on the headers to sort the data.

Simulations of Interfacial Phenomena (e.g., Electric Double Layer Effects)

The behavior of molecules at interfaces, such as an electrode surface in an electrolyte solution, is often dramatically different from their behavior in the bulk. The electric double layer (EDL) that forms at the electrode-electrolyte interface plays a crucial role in electrochemical reactions. acs.org

Computational studies combining molecular dynamics (MD) and DFT have been used to investigate the influence of the EDL on the activation of benzyl halides at an electrode surface. acs.org These simulations have shown that a dense EDL can form, hindering the diffusion of benzyl halides towards the electrode. acs.org This suggests that the reaction may proceed via an outer-sphere electron transfer (OSET) mechanism, where the electron is transferred from the cathode to the substrate through the EDL without direct adsorption. acs.orgresearchgate.net This process leads to the formation of a benzyl radical intermediate within the EDL. acs.org

Simulations have revealed that the classical Gouy-Chapman-Stern theory of the EDL is often inadequate, as it does not account for the atomic and molecular nature of ions and solvents. nih.gov More advanced simulations show a wider and more structured double layer. nih.gov Understanding these detailed structures is critical for accurately modeling electrochemical reactions that occur at or near the electrode surface. acs.orgnih.gov

Molecular Dynamics Simulations in Reaction Contexts

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into reaction dynamics, solvent effects, and conformational changes. arxiv.org

In the context of benzyl bromide reactions, MD simulations have been used to model the molecule in aqueous environments. arxiv.org These simulations can reveal the interplay between the substituent and the benzene ring and how the surrounding solvent molecules influence the reaction dynamics. arxiv.org For example, MD simulations have been used to investigate the solvation structure of benzyl halides in the EDL region of an electrochemical cell. acs.org

MD simulations are also used in conjunction with quantum mechanics (QM/MM methods) to study reaction mechanisms in complex systems. For instance, they have been employed to study the stability of reaction intermediates in solution. researchgate.net Furthermore, MD simulations have been used to explore the unconventional excited-state dynamics of the benzyl radical self-reaction, which can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). nih.gov These simulations have challenged the conventional wisdom that such reactions occur solely on the ground electronic state. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Difluoro-4-methylbenzyl bromide in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while ¹⁹F NMR offers specific insights into the fluorine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the benzylic methylene (B1212753) protons. The aromatic protons would appear as a multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group protons would present as a singlet in the aliphatic region (around δ 2.0-2.5 ppm), and the benzylic methylene protons would show a singlet further downfield (approximately δ 4.5 ppm) due to the deshielding effect of the adjacent bromine atom. uobasrah.edu.iq

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group would resonate at the most upfield position. The benzylic carbon (CH₂Br) would appear around δ 30-40 ppm. The aromatic carbons would show a complex pattern of signals in the δ 110-160 ppm range. The carbons directly bonded to fluorine atoms will exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. researchgate.net

Mechanistic Insights and Tautomerism: While tautomerism is not applicable to this compound, NMR spectroscopy is invaluable for monitoring reaction mechanisms. For instance, in nucleophilic substitution reactions where the bromide is replaced, changes in the chemical shifts of the benzylic protons and carbon would be observed. pearson.com The formation of intermediates, such as a benzyl (B1604629) cation in an SN1-type reaction, could be inferred from significant downfield shifts of the benzylic signals. pearson.com Furthermore, studying the coupling constants, particularly long-range J-couplings between protons and fluorine atoms, can provide conformational information. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H | ~ 7.0 - 7.5 | - | Multiplet | J(H,F) couplings expected |

| CH₃ | ~ 2.2 | ~ 15-20 | Singlet | - |

| CH₂Br | ~ 4.5 | ~ 30-35 | Singlet | - |

| Ar-C (unsubstituted) | - | ~ 125-130 | - | - |

| Ar-C-CH₃ | - | ~ 120-125 | - | - |

| Ar-C-CH₂Br | - | ~ 135-140 | - | - |

| Ar-C-F | - | ~ 160-165 | Doublet | ¹J(C,F) ~ 240-250 |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. irphouse.com

Key Structural Parameters: The crystallographic data would yield precise bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest include the C-Br bond length, the C-F bond lengths, and the geometry of the benzene (B151609) ring. Comparison of these parameters with those of similar crystallographically characterized benzyl bromides can reveal the electronic effects of the fluorine and methyl substituents on the molecular geometry. researchgate.net The orientation of the bromomethyl group relative to the plane of the aromatic ring is also a significant structural feature. researchgate.net

Intermolecular Interactions: The crystal packing arrangement, also revealed by this technique, would show any significant intermolecular interactions such as halogen bonding (Br···Br or Br···F), C-H···F, or C-H···π interactions, which govern the solid-state architecture.

Expected Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-F, C-C). |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

Note: Without experimental data, specific values cannot be provided.

Mass Spectrometry Techniques in Synthetic and Mechanistic Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). libretexts.orgdocbrown.infomiamioh.edu This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. scholaris.ca

Fragmentation Patterns: Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. For this compound, a prominent fragmentation pathway would be the loss of the bromine atom to form a stable 3,5-difluoro-4-methylbenzyl cation. acs.org This fragment would likely be the base peak in the spectrum. Other potential fragmentations include the loss of a hydrogen atom or the cleavage of the methyl group. The fragmentation pattern provides a fingerprint that can be used to identify the compound and to distinguish it from its isomers. acs.orgraco.cat

Mechanistic Research: Mass spectrometry is also employed in mechanistic studies, for example, by analyzing the products of a reaction to confirm their identity. In studies involving isotopically labeled starting materials, MS can be used to track the position of the label in the product, providing insights into the reaction mechanism.

Major Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

| 220/222 | [C₈H₇BrF₂]⁺ | Molecular ion (M⁺, M+2) |

| 141 | [C₈H₇F₂]⁺ | Loss of Br |

| 126 | [C₇H₄F₂]⁺ | Loss of Br and CH₃ |

| 113 | [C₆H₂F₂]⁺ | Further fragmentation |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ⁷⁹Br/⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. uobasrah.edu.iq

Characteristic Absorptions: The IR spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) occurs just below 3000 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-F Stretching: The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the benzylic CH₂ group is typically observed around 1450 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration appears in the fingerprint region, typically between 500 and 700 cm⁻¹.

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.comquimicaorganica.org

Reaction Monitoring: IR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. For example, in a reaction where the bromine atom is substituted, the disappearance of the characteristic C-Br stretching band and the appearance of new bands corresponding to the new functional group can be monitored to determine the reaction's endpoint. acs.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000-2850 | Aliphatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1450 | CH₂ Scissoring | Medium |

| 1300-1100 | C-F Stretch | Strong |

| 900-650 | Aromatic C-H Out-of-Plane Bend | Strong |

| 700-500 | C-Br Stretch | Medium |

Advanced Spectroscopic Probes for Molecular Interactions and Properties

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and to establish through-bond connectivities, which is particularly useful for complex molecules.

Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space interactions between nuclei, which can help to determine the preferred conformation of the molecule in solution.

In the context of studying non-covalent interactions, techniques such as fluorescence spectroscopy could be utilized if the molecule is derivatized with a fluorophore. Changes in the fluorescence emission upon interaction with other molecules could provide information about binding events and affinities.

For investigating the electronic properties in more detail, ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The presence of the aromatic ring will lead to characteristic absorptions in the UV region. libretexts.org

These advanced methods, while not routinely used for basic characterization, are powerful tools in detailed research settings for a deeper understanding of the structure, dynamics, and interactions of this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Difluoro-4-methylbenzyl bromide, and how can intermediates be characterized?

- Methodology : A two-step synthesis is often employed:

Reduction : Reduce 3,5-difluoro-4-methylbenzoic acid to the corresponding alcohol using NaBH₄/I₂ in THF, achieving >90% yield under reflux conditions (analogous to methods for 3,5-dimethoxybenzyl alcohol synthesis) .

Bromination : Treat the alcohol with 40% HBr in acetic acid at 60–80°C for 4–6 hours. Monitor completion via TLC (hexane/ethyl acetate, 4:1).

- Characterization : Confirm intermediates and final product using melting point analysis, ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR), and IR (C-Br stretch at ~600 cm⁻¹) .

Q. How can researchers purify this compound to >95% purity?

- Purification Steps :

- Liquid-Liquid Extraction : Separate organic layers using dichloromethane and water to remove acidic/by-product residues.

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (9:1 to 4:1) to isolate the product.

- Recrystallization : Dissolve in hot hexane, cool to −20°C, and collect crystals for high-purity solid forms .

Q. What analytical techniques are critical for validating the structure of this compound?

- Key Methods :

- GC-MS : Compare retention times and fragmentation patterns with NIST reference data (e.g., m/z 268 [M⁺]) .

- ¹H/¹³C NMR : Assign peaks for fluorine-coupled splitting (e.g., aromatic protons at δ ~7.0–7.5 ppm) and methyl groups (δ ~2.3 ppm).

- Elemental Analysis : Confirm Br and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or degradation during synthesis?

- Variables to Test :

- Stoichiometry : Use a 1.2:1 molar ratio of HBr to alcohol to avoid excess brominating agent.

- Temperature Control : Maintain ≤80°C to prevent C-Br bond cleavage.

- Additives : Introduce NaHCO₃ to neutralize HBr and suppress side reactions.

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings :

- Light Sensitivity : Degrades by 15% over 30 days under UV light; store in amber vials.

- Moisture : Hydrolyzes to the alcohol in >50% humidity; use molecular sieves in storage containers.

- Long-Term Stability : Stable for ≥6 months at −20°C under argon .

Q. How does solvent polarity influence the reactivity of this compound in SN₂ reactions?

- Mechanistic Insights :

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of reagents (e.g., phthalimide displacement at 80°C yields >80% substitution products) .

- Protic Solvents (EtOH, H₂O) : Promote hydrolysis; avoid except for controlled quenching.

Q. How can discrepancies in reported synthetic yields (e.g., 70–90%) be resolved?

- Root Cause Analysis :

- Impurity Sources : Trace moisture in HBr reduces bromination efficiency. Use freshly distilled HBr.

- Work-Up Losses : Optimize extraction volumes (3×50 mL EtOAc for 10 g crude product).

- Validation : Replicate methods from peer-reviewed protocols (e.g., Med. Chem. Commun. procedures) .

Q. What are the applications of this compound in medicinal chemistry?

- Case Study :

- Intermediate for Bioactive Molecules : Used to synthesize N-alkylated benzamide derivatives (e.g., antiviral or enzyme-modulating compounds).

- Example Reaction : React with thiazole sulfonamides to generate candidates for kinase inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。